N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS: 899918-36-6) is a synthetic acetamide derivative with a molecular formula of C₂₅H₂₈ClN₃O₃S and a molecular weight of 486.0 g/mol . Its structure features:
- A 5-chloro-2,4-dimethoxyphenyl group linked to the acetamide moiety.
- A 3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl spirocyclic system connected via a sulfanyl group.
Its synthesis likely involves coupling reactions between substituted phenylacetic acids and heterocyclic thiols, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-30-19-14-20(31-2)18(13-17(19)25)26-21(29)15-32-23-22(16-9-5-3-6-10-16)27-24(28-23)11-7-4-8-12-24/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFATADGYRYJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : CHClNOS
- Molecular Weight : 486.0 g/mol
- CAS Number : 899918-36-6
The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity at the mu-opioid receptor and Nociceptin/Orphanin FQ peptide (NOP) receptor, similar to other compounds within the diazaspiro series. These interactions may contribute to analgesic and possibly neuroprotective effects.
Antinociceptive Effects
Research indicates that compounds related to diazaspiro structures exhibit significant antinociceptive properties. For instance, studies have shown that these compounds can selectively inhibit certain receptors while sparing others, which may lead to fewer side effects compared to traditional opioids .
Cytotoxicity Studies
Preliminary cytotoxicity assays have been conducted on related spiro compounds, revealing promising results against various cancer cell lines. For example, spirocyclic compounds have demonstrated enhanced cytotoxic effects compared to their non-spiro counterparts, suggesting a potential role in cancer therapeutics .
Case Study 1: Selectivity and Efficacy
A study focusing on a similar class of diazaspiro compounds found that they exhibited selectivity for the GlyT1 isoform over GlyT2, which is crucial for minimizing adverse effects associated with broad-spectrum glycine transporter inhibitors. The selectivity profile suggests that this compound may also possess a favorable safety profile in clinical applications .
Case Study 2: Pharmacokinetic Properties
In another study examining the pharmacokinetics of related diazaspiro compounds in rodent models, it was noted that modifications in basicity significantly influenced metabolic stability and hERG affinity—an important consideration for drug development due to the potential for cardiac side effects . This research underscores the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 486.0 g/mol |
| CAS Number | 899918-36-6 |
| Antinociceptive Activity | Yes |
| Cytotoxic Activity | Yes |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. These compounds often target specific signaling pathways involved in tumor growth and proliferation. The presence of the diazaspiro structure may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Case Study: In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a study on similar spiro compounds showed a dose-dependent increase in cell death among breast cancer cells, suggesting that modifications to the compound's structure can optimize its efficacy against various cancer types .
Neuropharmacology
Potential Neuroprotective Effects
The compound's structural features may also confer neuroprotective properties. Research into related compounds has revealed their potential to mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Study: Neuroprotective Mechanisms
A study focusing on related sulfonamide derivatives indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms involved include the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .
Antimicrobial Properties
Broad-Spectrum Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit broad-spectrum antimicrobial activity. The presence of the chloro and methoxy groups could enhance its interaction with microbial membranes.
Case Study: Antimicrobial Efficacy
In a comparative study of various sulfur-containing compounds, those with similar functional groups showed significant inhibition against both Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that modifications in structure can lead to enhanced antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the methoxy and chloro groups can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and membrane penetration |
| Variation in sulfur moiety | Altered binding affinity to biological targets |
| Substitution on phenyl rings | Enhanced selectivity towards specific receptors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, core heterocycles, and spiro ring systems. Key examples include:
Table 1: Structural Comparison of Analogs
Key Differences and Implications
Spirocyclic System Size
- The target compound’s spiro[4.5] system (vs.
- Smaller spiro systems (e.g., spiro[4.4]) may reduce steric hindrance but limit interaction surfaces.
Substituent Effects
- Chloro vs. Methoxy Groups : The 5-chloro-2,4-dimethoxyphenyl group in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, modulating electronic properties and solubility. In contrast, dichlorophenyl analogs () are more lipophilic, which may affect membrane permeability .
- Methyl vs.
Heterocyclic Core Variations
- Diazaspiro vs. Pyrazole/Oxadiazole : The diazaspiro system in the target compound offers a rigid scaffold, while pyrazole () and oxadiazole () cores enable distinct hydrogen-bonding and π-stacking interactions. For example, the pyrazole derivative in forms dimers via N–H···O bonds, influencing crystallinity and solubility .
Theoretical and Experimental Analyses
- NMR Shifts : highlights that substituent positioning (e.g., regions A and B in analogous compounds) alters chemical environments, detectable via NMR. For instance, chloro and methoxy groups in the target compound may shift proton signals distinctively compared to dichloro analogs .
- HOMO-LUMO Gaps: Theoretical studies on CPA () suggest that electron-rich groups (e.g., oxadiazole) lower the HOMO-LUMO gap, increasing reactivity.
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces the cyclocondensation time from 12 hours to 45 minutes, improving yield to 78%. Parameters include 150 W power and 120°C in sealed vessels.
Oxidative Stability
The sulfanyl group is prone to oxidation. Adding 0.1% w/v ascorbic acid to reaction mixtures prevents disulfide formation during coupling.
Purification Techniques
-
Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane 1:4 to 1:1).
-
Recrystallization: Ethanol/water (3:1) for intermediates.
-
Preparative HPLC: C18 column, acetonitrile/water (70:30) for the final compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Cyclization | 68 | 95 | 12 |
| Microwave Cyclization | 78 | 97 | 0.75 |
| Thiolation | 60 | 92 | 6 |
| Coupling | 55 | 98 | 8 |
Challenges and Mitigation Strategies
-
Spiro Ring Instability: The diazaspiro ring decomposes under strong acidic conditions. Using mild catalysts (e.g., p-TsOH instead of HSO) prevents degradation.
-
Thiol Oxidation: Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) stabilizes the thiol intermediate.
-
Low Coupling Efficiency: Increasing the molar ratio of bromoacetamide to 1.5 equivalents improves yield to 65% .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the spirocyclic diazaspiro[4.5]deca-1,3-diene core, often via cyclization of amine precursors under controlled pH and temperature .
- Step 2 : Introduction of the sulfanyl-acetamide linkage via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives. Reaction conditions (e.g., anhydrous solvents like DMF, base catalysts) are optimized to avoid side reactions .
- Step 3 : Functionalization of the aromatic rings (e.g., chlorination, methoxylation) using regioselective electrophilic substitution .
- Advanced Techniques : Continuous flow synthesis may enhance scalability and yield reproducibility .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify the positions of methoxy, chloro, and spirocyclic groups (e.g., aromatic protons at δ 6.8–7.2 ppm, spirocyclic CH₂ signals at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (486.0 g/mol) and fragmentation patterns, such as cleavage of the sulfanyl bridge .
- X-ray Crystallography : Resolve the 3D conformation of the spirocyclic system and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer :
- Scenario : Computational docking predicts strong binding to kinase X, but in vitro assays show no inhibition.
- Analysis Steps :
Validate Computational Models : Reassess force fields and solvation parameters used in docking simulations. Cross-check with QSAR models trained on structurally similar spirocyclic compounds .
Experimental Controls : Test compound stability under assay conditions (e.g., pH, temperature) via HPLC or LC-MS to rule out degradation .
Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing enzymatic activity readouts .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s substituents?
- Methodological Answer :
- Key Substituents :
- 5-Chloro-2,4-dimethoxyphenyl : Enhances lipophilicity and membrane permeability. Replacement with electron-withdrawing groups (e.g., nitro) may alter target engagement .
- Spirocyclic Diaza Ring : Expanding the spiro ring (e.g., from 4.5 to 4.6) increases conformational rigidity, potentially improving selectivity .
- Experimental Design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, phenyl → pyridyl) and profile via:
- In Vitro Binding Assays : Radioligand competition to quantify affinity shifts .
- ADME Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility vs. permeability)?
- Methodological Answer :
- Issue : High calculated logP (>3) suggests poor aqueous solubility, yet moderate permeability is observed in Caco-2 assays.
- Resolution Strategies :
Dynamic Light Scattering (DLS) : Assess aggregation propensity in solution, which may artificially inflate permeability readings .
Solubility-Enhancing Formulations : Co-crystallize with cyclodextrins or use nanoemulsions to improve bioavailability without structural modification .
Q. What experimental approaches elucidate the mechanism of action for this compound’s biological activity?
- Methodological Answer :
- Hypothesis-Driven Workflow :
Target Deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
Pathway Analysis : CRISPR-Cas9 knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .
Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Stability Studies : Store under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation. Monitor via:
- HPLC Purity Checks : Monthly assessments to detect decomposition products (e.g., hydrolysis of the acetamide group) .
- Karl Fischer Titration : Ensure moisture levels remain <0.1% in solid-state samples .
Q. How can this compound’s spirocyclic structure be leveraged in material science applications?
- Methodological Answer :
- Photophysical Studies :
- UV-Vis and Fluorescence Spectroscopy : Characterize π→π* transitions in the spirocyclic system (λmax ~300–350 nm) for potential use in organic LEDs .
- Device Integration : Blend with conductive polymers (e.g., PEDOT:PSS) and measure charge mobility via space-charge-limited current (SCLC) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
